BenchChemオンラインストアへようこそ!

Brevinin-1SPb

Hemolytic activity Host-cell toxicity Therapeutic window

Brevinin-1SPb is a 20-residue cationic antimicrobial peptide (AMP) belonging to the brevinin-1 subfamily of the frog skin active peptide (FSAP) family, originally isolated from the skin secretions of the North American mink frog (Rana septentrionalis). The peptide is characterized by a C-terminal disulfide-bonded heptapeptide ring domain (Rana box; Cys14–Cys20) and exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the opportunistic yeast Candida albicans.

Molecular Formula
Molecular Weight
Cat. No. B1577839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1SPb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1SPb Antimicrobial Peptide – Sourcing, Sequence Identity, and Baseline Activity Profile


Brevinin-1SPb is a 20-residue cationic antimicrobial peptide (AMP) belonging to the brevinin-1 subfamily of the frog skin active peptide (FSAP) family, originally isolated from the skin secretions of the North American mink frog (Rana septentrionalis) [1]. The peptide is characterized by a C-terminal disulfide-bonded heptapeptide ring domain (Rana box; Cys14–Cys20) and exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the opportunistic yeast Candida albicans [1]. With a molecular weight of approximately 2091.7 Da, a net charge of +3 at physiological pH, and a GRAVY hydrophobicity index of 1.425, Brevinin-1SPb is structurally and functionally distinct from co-occurring brevinin-1 variants (SPa, SPc, SPd) isolated from the same species [2][3]. The peptide is available from multiple commercial vendors as a synthetic product (typically ≥95% purity, TFA salt form) for research use only [4].

Why Brevinin-1SPb Cannot Be Substituted by Brevinin-1SPa, SPc, or SPd in Research Applications


The four brevinin-1 peptides co-isolated from Rana septentrionalis (SPa, SPb, SPc, SPd) exhibit pronounced sequence divergence—single-residue substitutions (e.g., Leu1 vs. Phe1, Leu2 vs. Phe2, Ile4 vs. Leu4, Val12 vs. Leu12) and differing peptide lengths (20 vs. 24 residues)—that translate into quantitatively distinct antimicrobial potency profiles and hemolytic activity levels [1]. Even the most sequence-similar analog, Brevinin-1SPd (differing only at position 2: Leu₂ vs. Phe₂), displays a 4.3-fold higher anti-staphylococcal potency (MIC 3 µM vs. 13 µM) and a divergent selectivity pattern [2][3]. Consequently, procurement of a generic brevinin-1 family peptide or a co-isolated analog without precise sequence verification will introduce uncontrolled variables into antimicrobial assays, membrane selectivity studies, or structure-activity relationship (SAR) investigations. The quantitative evidence in Section 3 establishes that Brevinin-1SPb occupies a distinct position within the activity-selectivity landscape of the mink frog brevinin-1 repertoire.

Brevinin-1SPb Quantitative Differentiation Evidence: Head-to-Head Activity and Selectivity Data Against Closest Analogs


Reduced Hemolytic Activity of Brevinin-1SPb Compared to Brevinin-1SPc: 8.3-Fold Higher HC50

Brevinin-1SPb exhibits substantially lower hemolytic activity against human erythrocytes compared to Brevinin-1SPc, the most hemolytic brevinin-1 variant isolated from the same species. The HC50 of Brevinin-1SPb is 25 µM, versus 3 µM for Brevinin-1SPc—an 8.3-fold reduction in hemolytic potency [1][2]. This difference emerges from distinct sequence determinants: SPb (20 residues, net charge +3) versus SPc (24 residues, net charge +4), with SPc's longer sequence length and higher cationic charge likely contributing to its enhanced membrane-disruptive activity against eukaryotic cells [1]. Note: the DRAMP database entry contains an alternative HC50 value of 6 µM in its comments field, which may represent a curation artifact or updated measurement; procurement decisions should verify the HC50 value against the original primary literature [1].

Hemolytic activity Host-cell toxicity Therapeutic window

Anti-Staphylococcal Potency Hierarchy: Brevinin-1SPb Occupies an Intermediate Activity Niche Among Mink Frog Brevinin-1 Variants

Against Staphylococcus aureus, Brevinin-1SPb (MIC = 13 µM) exhibits intermediate potency relative to its co-isolated analogs, sitting between Brevinin-1SPd (MIC = 3 µM; most potent) and the lower-activity Brevinin-1SPc (no MIC data reported in DRAMP) [1][2]. The 4.3-fold difference in MIC between SPb and SPd (13 vs. 3 µM) is associated with a single amino acid substitution at position 2 (Leu₂ in SPb vs. Phe₂ in SPd), highlighting the sensitivity of anti-staphylococcal activity to N-terminal residue identity within this 20-residue scaffold [3]. This intermediate activity profile makes Brevinin-1SPb a useful comparator in SAR studies probing the contribution of residue 2 hydrophobicity to Gram-positive target engagement.

Gram-positive antibacterial Staphylococcus aureus AMP potency ranking

Differential Antifungal Activity: Brevinin-1SPb Exhibits a Distinct C. albicans Potency Profile

Brevinin-1SPb demonstrates a unique antifungal potency profile against Candida albicans (MIC = 25 µM) that differs markedly from its closest analogs. At this MIC, SPb is 3.1- to 8.3-fold less potent than Brevinin-1SPd (MIC = 3–8 µM; reported values vary between CAMP and DRAMP databases) and Brevinin-1SPa (MIC = 7 µM) [1][2][3]. The reduced anti-candidal activity of SPb correlates with its lower net positive charge (+3) compared to SPd (+3) and SPa (+4), and the Leu₂ substitution, which reduces N-terminal hydrophobicity relative to the Phe₂ found in more candidacidal analogs [4]. This gradient of antifungal potency across the mink frog brevinin-1 series provides a natural SAR dataset for investigating the structural determinants of anti-yeast activity in the brevinin-1 family.

Antifungal peptide Candida albicans Yeast inhibition

Physicochemical Differentiation: Higher Hydrophobicity and Lower Molecular Weight Distinguish Brevinin-1SPb from Analogs

Brevinin-1SPb possesses the highest GRAVY hydrophobicity index (1.425) among the four mink frog brevinin-1 peptides with available physicochemical data, exceeding Brevinin-1SPa (1.067), Brevinin-1SPc (1.25), and Brevinin-1SPd (1.375) [1]. Simultaneously, it has the lowest molecular weight (2091.7 Da) among the series—approximately 21% smaller than the 24-residue variants Brevinin-1SPa (2641.37 Da) and Brevinin-1SPc (2585.29 Da) [1][2][3]. Its net charge (+3) is lower than SPa (+4) and SPc (+4), equal to SPd (+3) [2]. This combination—high hydrophobicity, compact size, and moderate cationicity—predicts distinct membrane-partitioning behavior and may influence peptide solubility, aggregation propensity, and chromatographic retention time during purification [4].

Peptide hydrophobicity Molecular weight Physicochemical property comparison

Sequence Length Advantage: 20-Residue Brevinin-1SPb Offers Synthetic Accessibility Over 24-Residue Analogs

Brevinin-1SPb (20 residues) is shorter than the majority of brevinin-1 family peptides, which typically comprise 24 residues including SPa, SPc, and the consensus brevinin-1 scaffold [1]. This 4-residue truncation (approximately 17% shorter sequence) corresponds to a molecular weight reduction of approximately 550 Da compared to the 24-residue analogs SPa and SPc [2][3]. In solid-phase peptide synthesis (SPPS), each additional residue adds incremental cost, cumulative coupling failure risk, and purification complexity; the shorter length of Brevinin-1SPb therefore translates into higher crude purity, improved synthetic yield, and reduced cost per milligram of purified product—advantages reflected in its commercial availability from multiple vendors at competitive pricing [4].

Solid-phase peptide synthesis Synthetic efficiency Peptide length

Leu₂ Substitution in Brevinin-1SPb as a Defined SAR Probe for N-Terminal Hydrophobicity Studies

Brevinin-1SPb differs from its closest sequence homolog, Brevinin-1SPd, by a single amino acid substitution at position 2: Leu₂ (SPb) versus Phe₂ (SPd) [1][2]. This isolated substitution—within an otherwise identical 20-residue scaffold—provides a clean model system for interrogating the contribution of N-terminal aromaticity versus aliphatic hydrophobicity to antimicrobial activity and selectivity. Literature precedent within the brevinin-1 family demonstrates that Phe→Leu substitutions can produce up to fourfold changes in antimicrobial potency; for instance, the Phe₁₂→Leu substitution in brevinin-1BYb resulted in a fourfold reduction in anti-candidal potency [3]. In the SPb/SPd pair, the Leu₂ substitution correlates with reduced potency across all three test organisms (S. aureus: 13 vs. 3 µM; C. albicans: 25 vs. 3–8 µM; E. coli: 50 vs. 13 µM), representing a 4.3-fold, 3.1–8.3-fold, and 3.8-fold potency reduction, respectively [1][2][4].

Structure-activity relationship N-terminal hydrophobicity Single-residue substitution

Optimal Experimental and Procurement Scenarios for Brevinin-1SPb Deployment


Membrane Selectivity and Therapeutic Index Studies Using a Low-Hemolytic Brevinin-1 Variant

Brevinin-1SPb, with its HC50 of 25 µM against human erythrocytes—3.1- to 8.3-fold higher (i.e., lower hemolytic potency) than co-isolated analogs Brevinin-1SPc (HC50 = 3 µM), Brevinin-1SPa (HC50 = 7 µM), and Brevinin-1SPd (HC50 = 8 µM)—is the preferred brevinin-1 variant from R. septentrionalis for experiments requiring reduced host-cell background toxicity [1]. Its lower hemolytic activity allows researchers to use higher peptide concentrations in mammalian cell co-culture models or hemocompatibility assays without immediate erythrocyte lysis interference. Quantitative therapeutic index calculations (HC50/MIC ratio) can be benchmarked against the more hemolytic SPc variant to isolate the contribution of peptide sequence determinants to eukaryotic vs. prokaryotic membrane selectivity [2]. Note: the HC50 value of 25 µM is the primary DRAMP annotation; the alternative value of 6 µM in DRAMP comments should be resolved by consulting the original literature before committing to experimental design [1].

Structure-Activity Relationship (SAR) Reference Compound for N-Terminal Hydrophobicity Modulation

The Brevinin-1SPb/Brevinin-1SPd pair—differing solely at position 2 (Leu₂ vs. Phe₂)—constitutes a minimal-perturbation SAR system for quantifying the contribution of N-terminal aromatic residue identity to antimicrobial potency and selectivity in the brevinin-1 scaffold [1]. Across all three test organisms, the Leu₂→Phe₂ substitution in SPd yields potency enhancements of 3.1- to 8.3-fold, providing a robust, multi-target dataset for computational modeling of residue-specific hydrophobicity effects on membrane disruption [2]. Researchers can procure both peptides as a matched pair for head-to-head dose-response comparisons, circular dichroism (CD) spectroscopy in membrane-mimetic environments, or molecular dynamics simulations of peptide-lipid bilayer interactions [3].

Gram-Negative Antimicrobial Research Requiring a Moderate-Activity Brevinin-1 Probe

Against Escherichia coli, Brevinin-1SPb displays an MIC of 50 µM, which is 3.8-fold weaker than Brevinin-1SPd (MIC = 13 µM) and Brevinin-1SPa (MIC = 13 µM), while still retaining measurable Gram-negative inhibitory activity [1]. This intermediate potency makes Brevinin-1SPb suitable as a moderate-activity probe in Gram-negative membrane permeabilization assays, where excessively potent peptides may cause rapid, synchronous lysis that obscures mechanistic detail (e.g., kinetics of outer vs. inner membrane permeabilization). SPb can also serve as a baseline comparator when evaluating engineered analogs designed to enhance anti-Gram-negative potency through sequence optimization, with the 50 µM MIC representing a well-defined starting point for improvement [2].

Cost-Sensitive High-Throughput Screening Leveraging a 20-Residue Brevinin-1 Scaffold

For laboratories conducting large-scale antimicrobial peptide screening campaigns, the 20-residue length of Brevinin-1SPb offers practical procurement advantages over 24-residue brevinin-1 analogs. The approximately 17% shorter sequence translates into lower synthesis cost per milligram, reduced cumulative coupling failure risk in solid-phase synthesis, and faster turnaround for custom synthesis orders [1]. Combined with its commercial availability from multiple vendors at ≥95% purity as a lyophilized TFA salt [2], Brevinin-1SPb is positioned as an economical positive control or parent scaffold for alanine-scanning mutagenesis libraries, N-terminal truncation series, or D-amino acid substitution analogs—all within the brevinin-1 structural framework while preserving the essential C-terminal Rana box domain [3].

Quote Request

Request a Quote for Brevinin-1SPb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.